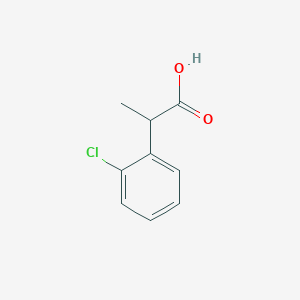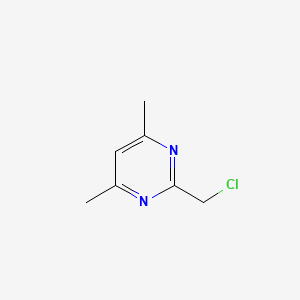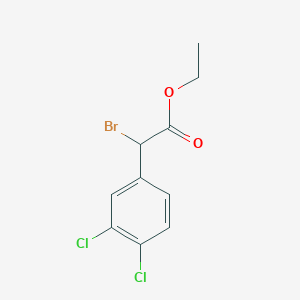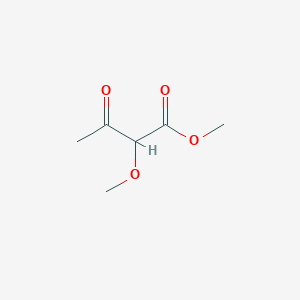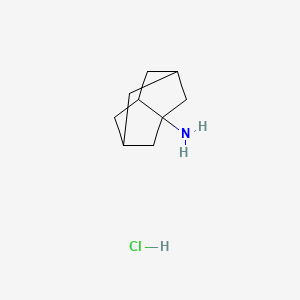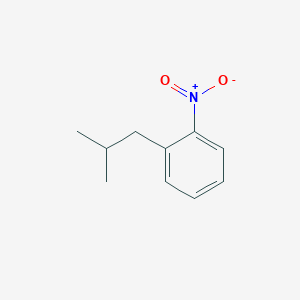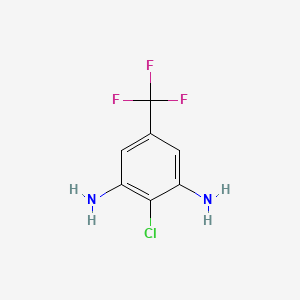
2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
Vue d'ensemble
Description
2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine (2-C5TBD) is an organic compound from the class of nitroamines. It is a colorless liquid with a faint odor and is soluble in water and other organic solvents. It has a wide range of applications in the pharmaceutical, agrochemical, and electronics industries. 2-C5TBD has been studied for its potential as an intermediate in the synthesis of drugs and other compounds, and its use in the development of new catalysts and materials.
Applications De Recherche Scientifique
Synthesis and Properties of Fluoro-Polyimides
2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine is utilized in the synthesis of fluoro-polyimides, exhibiting excellent thermal stability, low moisture absorption, and high hygrothermal stability. This is achieved by reacting it with aromatic dianhydrides to yield poly(amic acid)s, which are then cyclized into polyimide via thermal or chemical imidization methods (Xie et al., 2001).
Development of Light-Colored Fluorinated Polyimides
The chemical is key in producing light-colored fluorinated polyimides with enhanced solubility, transparency, and exceptional thermal stability. These polyimides are suitable for advanced optoelectronics applications due to their low dielectric constants and excellent optical properties (Jang et al., 2007).
Transparent Polyimide Films
1,3-bis(4-amino-2-trifluoromethyl-phenoxy)benzene, derived from 2-chloro-5-(trifluoromethyl)benzene-1,3-diamine, is used to produce transparent polyimide films. These films demonstrate desirable properties for various applications, including electronics (Fu Ju-sun, 2010).
Optical Materials with Novel Polyimide
This compound is instrumental in the synthesis of novel polyimide optical materials, showing high transparency in UV-visible absorption spectra, low birefringences, and low optical loss. Such materials are valuable in the field of optical communications (Xing et al., 2011).
Propriétés
IUPAC Name |
2-chloro-5-(trifluoromethyl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-6-4(12)1-3(2-5(6)13)7(9,10)11/h1-2H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWXOQCYLKOSKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496564 | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine | |
CAS RN |
34207-44-8 | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




